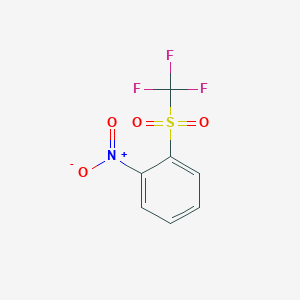
2-(Furan-2-yl)pyridine-4-boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Furan-2-yl)pyridine-4-boronic acid (2FPBA) is an organic compound that is used in a variety of synthetic applications. It is a member of the class of compounds known as boronic acids, which have been used in a variety of chemical and biochemical applications. This article will discuss the synthesis of 2FPBA, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
2-(Furan-2-yl)pyridine-4-boronic acid has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of a variety of organic compounds, such as amines, alcohols, and amides. It has also been used in the synthesis of polymers and other materials. In addition, this compound has been used in the synthesis of peptides and proteins, and in the study of enzyme inhibition and drug design.
Mecanismo De Acción
The mechanism of action of 2-(Furan-2-yl)pyridine-4-boronic acid is not well understood. However, it is believed that the boronic acid group of this compound interacts with the active site of enzymes, thus inhibiting their activity. This inhibition of enzyme activity can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. In addition, this compound has been shown to inhibit the activity of enzymes involved in the metabolism of fatty acids, such as lipases. Furthermore, this compound has been shown to have anti-inflammatory and antioxidant activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Furan-2-yl)pyridine-4-boronic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and the yields are generally high. In addition, this compound is relatively stable and can be stored for extended periods of time. However, there are some limitations to its use in laboratory experiments. For example, it is not soluble in water, and it has a relatively low solubility in organic solvents. Furthermore, its boronic acid group can interact with other molecules, leading to unwanted side reactions.
Direcciones Futuras
There are a variety of potential future directions for the use of 2-(Furan-2-yl)pyridine-4-boronic acid. For example, it could be used in the development of new drugs and therapies, as it has been shown to inhibit the activity of enzymes involved in the metabolism of drugs. In addition, this compound could be used in the development of new materials, such as polymers and other materials. Furthermore, this compound could be used in the study of enzyme inhibition and drug design, as well as in the synthesis of peptides and proteins. Finally, this compound could be used in the study of biochemical and physiological processes, such as inflammation and oxidative stress.
Métodos De Síntesis
2-(Furan-2-yl)pyridine-4-boronic acid can be synthesized using a variety of methods, including a one-pot synthesis from pyridine-4-boronic acid and furan-2-carbaldehyde. This method involves the reaction of the two reagents in the presence of a base, such as sodium hydroxide or potassium carbonate, at elevated temperatures. The reaction produces this compound in high yields. Other methods of synthesis include the reaction of furan-2-carbaldehyde with pyridine-4-boronic acid in the presence of a palladium catalyst, and the reaction of furan-2-carbaldehyde with pyridine-4-boronic acid in the presence of a palladium catalyst and a base.
Propiedades
IUPAC Name |
[2-(furan-2-yl)pyridin-4-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO3/c12-10(13)7-3-4-11-8(6-7)9-2-1-5-14-9/h1-6,12-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMMUGGTFXGLRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)C2=CC=CO2)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

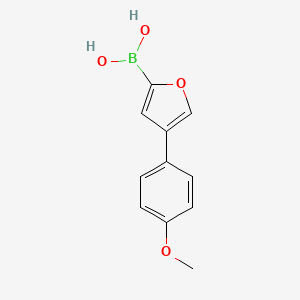

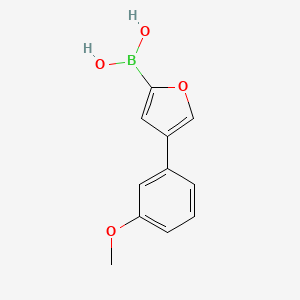
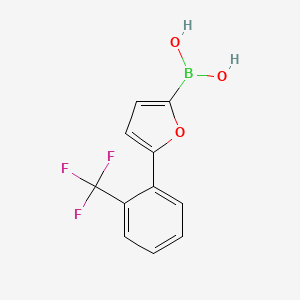
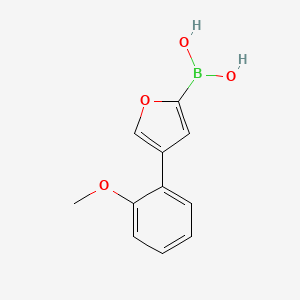



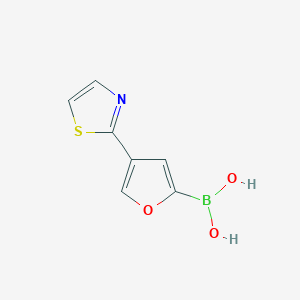

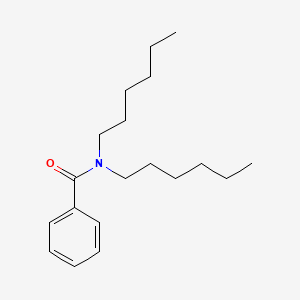
![1-((3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl)carbonyl)-3-(4-methoxyphenyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B6342479.png)

